molecular formula C14H20ClNO3 B1439731 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride CAS No. 1185293-19-9

4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Cat. No. B1439731
M. Wt: 285.76 g/mol
InChI Key: SWYKOZDKWVAMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is a chemical compound with a molecular weight of 285.77 . It is used for proteomics research .


Molecular Structure Analysis

The molecular formula of “4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is C14H20ClNO3 . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The molecular weight of “4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride” is 285.77 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Large Scale Synthesis : A study by Abe et al. (2001) explored the modification of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine, which led to the creation of N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine, a by-product in the synthesis of a key intermediate for donepezil hydrochloride, an Alzheimer's disease treatment. This signifies the compound's potential in large-scale pharmaceutical synthesis (Abe et al., 2001).

  • Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) report on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate in small molecule anticancer drugs. They developed a high-yield method for this compound, highlighting its role in the development of new anticancer treatments (Zhang et al., 2018).

Biological and Pharmaceutical Research

  • Endothelin Receptor Antagonists in Diabetic Kidney Disease : A study by Saleh et al. (2011) investigated the actions of endothelin A and B receptor antagonists in the early stages of diabetic renal injury. They used a derivative of pyrrolidin-1-ylmethyl-benzoic acid as part of the treatment, demonstrating its potential in addressing kidney disease associated with diabetes (Saleh et al., 2011).

  • Corrosion Inhibition Applications : Bouklah et al. (2006) synthesized novel corrosion inhibitors derived from pyrrolidine, demonstrating their effectiveness in inhibiting steel corrosion in acidic environments. This suggests potential industrial applications of pyrrolidine derivatives in protecting metals from corrosion (Bouklah et al., 2006).

Material Science and Chemistry

  • Polyaniline Doping : Amarnath and Palaniappan (2005) discussed the use of benzoic acid and its derivatives, including pyrrolidine derivatives, for doping polyaniline, a conductive polymer. This indicates its utility in the field of conductive materials and electronics (Amarnath & Palaniappan, 2005).

  • Fluorescent Zn(II) Sensors : Nolan et al. (2006) described the synthesis of fluorescent sensors containing a pyridyl-amine-pyrrole group, which could be related to pyrrolidine derivatives, for detecting zinc ions. These sensors have potential applications in biological imaging (Nolan et al., 2006).

Future Directions

The pyrrolidine ring, a key component of “4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride”, is widely used in drug discovery . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKOZDKWVAMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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